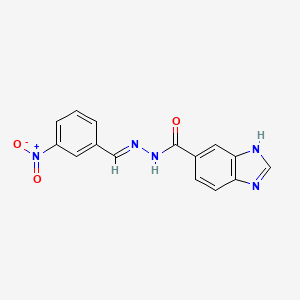![molecular formula C13H16O5 B11998716 2-[3-(Benzyloxy)propyl]malonic acid](/img/structure/B11998716.png)
2-[3-(Benzyloxy)propyl]malonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(Benzyloxy)propyl]malonic acid: is a chemical compound with the following properties:
Chemical Formula: CHO
Molecular Weight: 198.22 g/mol
Appearance: White crystalline solid
Melting Point: 135.6°C (with some sublimation)
Solubility: Soluble in water, ethanol, and ether; forms malonic acid anhydride upon dehydration and decarboxylates to acetic acid
Méthodes De Préparation
Synthetic Routes: The synthetic routes for 2-[3-(Benzyloxy)propyl]malonic acid involve the following steps:
Alkylation: Propyl malonic acid undergoes alkylation with benzyl chloride or benzyl bromide.
Hydrolysis: The resulting benzyl-substituted malonic acid ester is hydrolyzed to yield the target compound.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory synthesis is feasible using the above steps.
Analyse Des Réactions Chimiques
Reactions:
Hydrolysis: The compound can be hydrolyzed to form malonic acid and benzyl alcohol.
Decarboxylation: Upon heating, it decarboxylates to produce benzoic acid and acetic acid.
Alkylation: Benzyl chloride or benzyl bromide, base (e.g., sodium hydroxide or potassium hydroxide).
Hydrolysis: Acidic or basic hydrolysis conditions (e.g., concentrated hydrochloric acid or sodium hydroxide).
- Hydrolysis: Malonic acid and benzyl alcohol
- Decarboxylation: Benzoic acid and acetic acid
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: Notable applications yet to be fully explored.
Industry: Limited industrial applications due to its specialized nature.
Mécanisme D'action
The exact mechanism of action remains elusive. Further research is needed to elucidate molecular targets and pathways.
Comparaison Avec Des Composés Similaires
While 2-[3-(Benzyloxy)propyl]malonic acid is unique in its benzyl-substituted structure, similar compounds include malonic acid derivatives and benzyl-substituted carboxylic acids.
Remember that this compound is part of a collection of unique chemicals, and analytical data may not be readily available. Buyer discretion is advised
Propriétés
Formule moléculaire |
C13H16O5 |
|---|---|
Poids moléculaire |
252.26 g/mol |
Nom IUPAC |
2-(3-phenylmethoxypropyl)propanedioic acid |
InChI |
InChI=1S/C13H16O5/c14-12(15)11(13(16)17)7-4-8-18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,14,15)(H,16,17) |
Clé InChI |
QXYSJXAWSKJNAK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COCCCC(C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-tert-butyl-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11998636.png)
![Methyl 2-{[(2,4-dimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11998638.png)

![(4-Methoxyphenyl)[2-(1-piperidinyl)phenyl]methanone](/img/structure/B11998652.png)

![N-(4-bromophenyl)-2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B11998673.png)
![2-[(dimethylamino)methyl]-3,4-dihydro-1(2H)-phenanthrenone hydrochloride](/img/structure/B11998677.png)


![5-(4-Tert-butylphenyl)-4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11998686.png)

![4-bromo-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11998698.png)
![N'-[(E)-(4-bromophenyl)methylidene]-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide](/img/structure/B11998710.png)

